3-Hydroxypiperidine-3-carboxylic acid hydrochloride
Overview
Description
3-Hydroxypiperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various pharmaceuticals , suggesting that its targets may vary depending on the specific drug it is used to produce.
Mode of Action
It has been used in the synthesis of ugi multicomponent reaction (mcr) products . This suggests that it may interact with its targets through the formation of complex structures during these reactions.
Biochemical Pathways
Given its use in the synthesis of various pharmaceuticals , it is likely that it affects multiple pathways depending on the specific drug it is used to produce.
Result of Action
Given its use in the synthesis of various pharmaceuticals , it is likely that its effects are diverse and depend on the specific drug it is used to produce.
Biochemical Analysis
Biochemical Properties
3-Hydroxypiperidine-3-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of Ugi multicomponent reaction products, which are crucial in peptide synthesis . The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its interaction with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical pathway involved.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and interact with cellular proteins can modulate signaling pathways, leading to changes in gene expression. Additionally, its impact on cellular metabolism can alter the production of key metabolites, affecting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming hydrogen bonds with their active sites. This interaction can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular processes. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell. The compound’s role in metabolic pathways is crucial for understanding its overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biochemical activity and its interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the enantioselective multistage synthesis, which involves key steps such as azide reductive cyclization of aldehyde .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .
Scientific Research Applications
3-Hydroxypiperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypiperidine: Similar in structure but lacks the carboxylic acid group.
4-Hydroxypiperidine: Differently substituted piperidine with the hydroxyl group at the 4-position.
5-Hydroxypiperidine-3-carboxylic acid: Similar structure with the hydroxyl group at the 5-position.
Uniqueness
3-Hydroxypiperidine-3-carboxylic acid hydrochloride is unique due to the presence of both hydroxyl and carboxylic acid groups on the piperidine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3-hydroxypiperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5(9)6(10)2-1-3-7-4-6;/h7,10H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSOESCUDGKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059933-10-5 | |
Record name | 3-hydroxypiperidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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